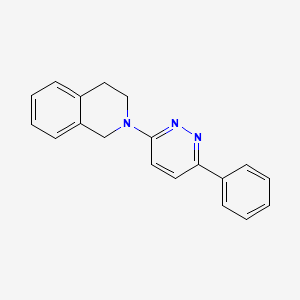

2-(6-Phenylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Beschreibung

2-(6-Phenylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a pyridazine ring fused with a tetrahydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Eigenschaften

IUPAC Name |

2-(6-phenylpyridazin-3-yl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3/c1-2-7-16(8-3-1)18-10-11-19(21-20-18)22-13-12-15-6-4-5-9-17(15)14-22/h1-11H,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYMQXQOQHPMIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NN=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Phenylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly and safe for industrial application .

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Phenylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antitumor Activity

Research indicates that compounds similar to 2-(6-Phenylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline exhibit antitumor properties. For instance, studies have shown that derivatives of tetrahydroisoquinoline can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This compound's ability to target specific pathways involved in tumor growth makes it a candidate for further development as an anticancer agent .

Neuroprotective Effects

The neuroprotective potential of this compound is also noteworthy. Research has demonstrated that tetrahydroisoquinolines can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The phenylpyridazine moiety enhances the compound's ability to cross the blood-brain barrier, making it a promising candidate for treating neurological disorders .

Synthesis and Derivatives

Synthesis Techniques

The synthesis of this compound involves multi-step chemical reactions that typically include cyclization processes and functional group modifications. Various synthetic routes have been explored to optimize yield and purity .

Derivatives and Their Applications

Derivatives of this compound have been synthesized to enhance its pharmacological properties. For example, modifications to the pyridazine ring have been shown to improve binding affinity to specific biological targets, thereby increasing efficacy in therapeutic applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor effects | Demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Neuroprotection | Showed reduced neuronal cell death in models of oxidative stress when treated with the compound. |

| Study C | Synthesis optimization | Developed a novel synthetic pathway that improved yield by 30% compared to traditional methods. |

Wirkmechanismus

The mechanism of action of 2-(6-Phenylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and biological activities.

Isoquinoline Derivatives: Compounds like tetrahydroisoquinoline and its derivatives also exhibit similar pharmacological properties.

Uniqueness

2-(6-Phenylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combined pyridazine and tetrahydroisoquinoline structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .

Biologische Aktivität

The compound 2-(6-Phenylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroisoquinoline core fused with a phenylpyridazine moiety. Its molecular formula is and it has a molecular weight of approximately 293.36 g/mol. The presence of both tetrahydroisoquinoline and pyridazine rings suggests potential interactions with various biological targets.

Biological Activity Overview

Research has indicated that compounds similar to This compound exhibit a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of tetrahydroisoquinoline can inhibit cancer cell proliferation. For instance, certain derivatives have shown effectiveness against breast cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Neuroprotective Effects : Compounds with similar structural features have been investigated for their potential to protect neuronal cells from degeneration. They may modulate pathways involved in oxidative stress and inflammation, which are critical in neurodegenerative diseases such as Huntington's disease .

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes such as kynurenine monooxygenase (KMO), which is implicated in the kynurenine pathway associated with neurodegenerative disorders. This inhibition can lead to altered levels of neuroprotective and neurotoxic metabolites .

The mechanisms through which This compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Receptor Binding : The compound may interact with specific receptors in the brain or other tissues, modulating signaling pathways that affect cell survival and proliferation.

- Modulation of Enzymatic Activity : By inhibiting enzymes such as KMO, the compound can influence metabolic pathways that are crucial for maintaining neuronal health .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on KMO Inhibition : A recent study identified a pyridazinylsulfonamide as a potent KMO inhibitor that demonstrated neuroprotective effects in a Huntington's disease mouse model. This study highlights the potential for similar compounds to modify disease progression by restoring balance in the kynurenine pathway .

- Anticancer Research : Another research effort focused on tetrahydroisoquinoline derivatives showed promising results in reducing tumor growth in vitro and in vivo models. The study emphasized the importance of structural modifications to enhance potency against specific cancer types .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.